Beclometasone 21-propionate

Description

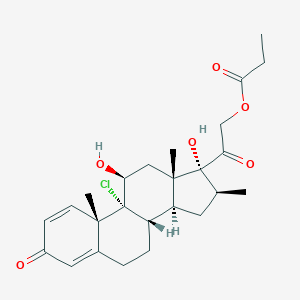

Structure

3D Structure

Properties

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33ClO6/c1-5-21(30)32-13-20(29)25(31)14(2)10-18-17-7-6-15-11-16(27)8-9-22(15,3)24(17,26)19(28)12-23(18,25)4/h8-9,11,14,17-19,28,31H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPNPEZLXXKGRTA-XGQKBEPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69224-79-9 | |

| Record name | Beclomethasone 21-propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69224-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Beclomethasone 21-monopropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069224799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-chloro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 21-propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BECLOMETASONE 21-PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W48GW7Z9LK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Beclometasone 21-Propionate in Bronchial Asthma

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Beclometasone dipropionate (BDP), a cornerstone in the management of bronchial asthma, exerts its therapeutic effects through a sophisticated, multi-level mechanism of action. This guide deconstructs the molecular and cellular pharmacology of BDP, beginning with its critical activation from a prodrug to its highly potent metabolite, beclometasone-17-monopropionate (B-17-MP). We will explore the canonical genomic pathways, mediated by the glucocorticoid receptor (GR), which involve the transactivation of anti-inflammatory genes and the potent transrepression of pro-inflammatory transcription factors such as NF-κB and AP-1. Furthermore, this document elucidates the impact of B-17-MP on a spectrum of immune and structural cells within the airway, detailing its role in mitigating eosinophilic inflammation, suppressing T-lymphocyte activation, and influencing airway remodeling. Emerging evidence of rapid, non-genomic actions is also discussed, providing a comprehensive overview of how this classic inhaled corticosteroid achieves its profound anti-inflammatory efficacy in the complex milieu of the asthmatic airway.

The Prodrug Principle: Metabolic Activation as a Prerequisite for Potency

Beclometasone dipropionate (BDP) as administered is, in fact, a prodrug with a relatively weak binding affinity for the glucocorticoid receptor (GR).[1][2] Its therapeutic efficacy is almost entirely dependent on its rapid and extensive hydrolysis by esterase enzymes present in the lung and other tissues.[3][4] This metabolic conversion yields the active metabolite, beclometasone-17-monopropionate (B-17-MP), which possesses a dramatically higher affinity for the GR and is responsible for the drug's potent topical anti-inflammatory activity.[1][2][5]

The metabolism of BDP primarily yields B-17-MP, with minor inactive metabolites such as beclometasone-21-monopropionate (B-21-MP) and beclomethasone (BOH) also being formed.[1][3] The strategic design of BDP as a prodrug ensures that the highly active compound is generated locally in the lungs, maximizing therapeutic impact at the site of inflammation while minimizing systemic exposure and associated side effects.[3][6]

Data Presentation: Glucocorticoid Receptor Binding Affinity

The critical nature of the metabolic activation is best illustrated by comparing the relative receptor affinities (RRA) of BDP and its metabolites for the GR. The affinity of B-17-MP for the glucocorticoid receptor is profoundly greater than that of the parent compound.[7]

| Compound | Relative Receptor Affinity (RRA) vs. Dexamethasone (100) | Source |

| Beclometasone Dipropionate (BDP) | ~53 | [8] |

| Beclometasone-17-Monopropionate (B-17-MP) | ~1345 | [7][8] |

| Beclometasone (BOH) | ~75 | [7] |

| Beclometasone-21-Monopropionate (B-21-MP) | No significant affinity | [7] |

Visualization: Metabolic Activation Pathway

The following diagram illustrates the conversion of the BDP prodrug into its active metabolite, B-17-MP, which is the primary agonist for the glucocorticoid receptor.

Caption: Prodrug activation of BDP to the active metabolite B-17-MP.

The Core Mechanism: Glucocorticoid Receptor-Mediated Gene Regulation

The anti-inflammatory effects of beclometasone are primarily driven by the interaction of its active metabolite, B-17-MP, with cytoplasmic glucocorticoid receptors (GR).[9][10] Upon binding, the GR undergoes a conformational change, dissociates from a chaperone protein complex (including heat shock proteins), and translocates into the nucleus.[10][11] Inside the nucleus, the activated B-17-MP/GR complex modulates gene expression through two principal genomic mechanisms: transactivation and transrepression.[12][13]

Transactivation: Upregulating Anti-Inflammatory Proteins

The B-17-MP/GR complex can bind directly to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[14] This binding typically increases the transcription of genes that have anti-inflammatory properties, such as:

-

Annexin A1 (Lipocortin-1): An inhibitor of phospholipase A2, which in turn reduces the production of pro-inflammatory lipid mediators like prostaglandins and leukotrienes.[10]

-

Glucocorticoid-Induced Leucine Zipper (GILZ): A protein that interferes with pro-inflammatory signaling pathways.[5]

-

FK506-binding protein 51 (FKBP51): Involved in the negative feedback loop of the GR.[5]

Transrepression: Suppressing Pro-Inflammatory Mediators

Transrepression is considered the dominant mechanism for the anti-inflammatory effects of corticosteroids in asthma.[11][12][14] Instead of binding directly to DNA, the activated B-17-MP/GR complex interacts with and inhibits the function of pro-inflammatory transcription factors, most notably:

-

Nuclear Factor-kappa B (NF-κB)

-

Activator Protein-1 (AP-1)

By binding to these factors, the GR complex prevents them from activating the transcription of a wide array of pro-inflammatory genes, including those for cytokines (e.g., IL-6, IL-8, TNF-α, GM-CSF), chemokines, and adhesion molecules that are central to the asthmatic inflammatory cascade.[11][12][15][16] This "switching off" of inflammatory gene expression is a key outcome of beclometasone therapy.[11]

Visualization: Genomic Mechanisms of Glucocorticoid Action

This diagram outlines the nuclear events of transactivation and transrepression mediated by the activated GR complex.

Caption: Dual genomic pathways of the activated B-17-MP/GR complex.

Cellular Targets and Pharmacodynamic Effects

Beclometasone's therapeutic benefit arises from its profound effects on the key cellular players in asthma pathophysiology.

-

Eosinophils: It significantly reduces the infiltration and activation of eosinophils in the bronchial mucosa, a hallmark of allergic asthma.[16][17] This is achieved partly by downregulating the expression of cytokines like GM-CSF.[16]

-

T-Lymphocytes: Beclometasone therapy decreases the number and activation state of CD3+, CD4+, and CD8+ T-lymphocytes in both the airways and peripheral blood.[17][18] It specifically reduces the expression of activation markers like CD25.[17][18]

-

Mast Cells: The number of mast cells in the airway tissue is also significantly reduced following treatment.[17]

-

Macrophages: B-17-MP effectively suppresses the production of inflammatory cytokines (CXCL8, TNFα, IL-6) from lung macrophages.[5]

-

Structural Cells: Beclometasone acts on airway epithelial cells to reduce the production of pro-inflammatory mediators.[16] It also plays a role in mitigating airway remodeling by reducing goblet cell hyperplasia, epithelial thickness, and collagen deposition, as demonstrated in animal models.[19]

These combined cellular effects lead to a marked reduction in airway inflammation, which clinically translates to improved lung function, reduced symptoms, and decreased bronchial hyperresponsiveness.[20][21]

Non-Genomic Mechanisms: Rapid Onset Effects

While genomic actions form the basis of beclometasone's long-term anti-inflammatory control, there is growing evidence for rapid, non-genomic mechanisms that occur within minutes, too quickly to be explained by gene transcription.[12][13][22] These effects are thought to be mediated by:

-

Membrane-Bound Glucocorticoid Receptors: Putative GRs located on the cell membrane may initiate rapid intracellular signaling cascades upon steroid binding.[12][13]

-

Physicochemical Interactions: Direct interaction of the steroid with cellular membranes can alter their properties and the function of embedded proteins.[14]

-

Cytosolic GR-Mediated Signaling: The cytoplasmic GR itself may interact with and modulate intracellular signaling pathways without translocating to the nucleus.[14]

A key non-genomic effect is the acute vasoconstriction of the airway vasculature.[23] This is believed to occur through inhibition of the extraneuronal monoamine transporter, leading to increased local concentrations of norepinephrine and subsequent α1-adrenoceptor stimulation.[14][23] This rapid action can help reduce airway wall edema and microvascular leakage.

Key Experimental Protocols for Mechanistic Elucidation

The mechanisms described have been elucidated through a variety of in vitro and in vivo experimental models. Below are representative protocols.

Experimental Protocol 1: Competitive Glucocorticoid Receptor Binding Assay

This assay quantifies the affinity of a compound (e.g., B-17-MP) for the glucocorticoid receptor.

-

Preparation of Cytosol: Prepare a cytosolic fraction rich in GR from a suitable tissue source (e.g., human lung tissue, rat thymus) via homogenization and ultracentrifugation.

-

Incubation: Incubate a fixed concentration of a radiolabeled glucocorticoid (e.g., [³H]dexamethasone) with the cytosol preparation.

-

Competition: In parallel tubes, add increasing concentrations of the unlabeled competitor compound (B-17-MP). A non-specific binding control is included using a large excess of unlabeled dexamethasone.

-

Separation: After incubation to equilibrium, separate the receptor-bound from free radioligand using a method like dextran-coated charcoal adsorption.

-

Quantification: Measure the radioactivity in the bound fraction using liquid scintillation counting.

-

Analysis: Plot the percentage of specific binding against the concentration of the competitor. Calculate the IC₅₀ (concentration required to inhibit 50% of specific binding) and the relative binding affinity (RBA) compared to a standard like dexamethasone.[7][24]

Experimental Protocol 2: NF-κB Reporter Gene Assay for Transrepression

This in vitro assay measures the ability of a glucocorticoid to inhibit NF-κB-mediated gene transcription.

-

Cell Culture & Transfection: Culture a suitable cell line (e.g., A549 human lung epithelial cells). Co-transfect the cells with two plasmids: one containing a luciferase reporter gene driven by an NF-κB-responsive promoter, and a second plasmid (e.g., expressing Renilla luciferase) as a control for transfection efficiency.

-

Stimulation: After 24 hours, stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS).

-

Treatment: Concurrently treat the stimulated cells with varying concentrations of B-17-MP or a vehicle control.

-

Lysis & Measurement: After a suitable incubation period (e.g., 6-8 hours), lyse the cells and measure the activity of both Firefly and Renilla luciferase using a dual-luciferase reporter assay system.

-

Analysis: Normalize the NF-κB-driven Firefly luciferase activity to the control Renilla activity. Calculate the percentage inhibition of TNF-α-induced reporter activity by B-17-MP to determine its transrepressive potency (EC₅₀).[5][15]

Visualization: Workflow for Murine Asthma Model Experiment

This workflow details an in vivo experiment to assess the anti-inflammatory effects of beclometasone.

Sources

- 1. Beclomethasone dipropionate: absolute bioavailability, pharmacokinetics and metabolism following intravenous, oral, intranasal and inhaled administration in man - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Beclometasone Overview - Active Ingredient - RxReasoner [rxreasoner.com]

- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Beclomethasone Dipropionate | C28H37ClO7 | CID 21700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Activation of beclomethasone dipropionate by hydrolysis to beclomethasone-17-monopropionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Beclomethasone | C22H29ClO5 | CID 20469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Genomic and non-genomic actions of glucocorticoids in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Genomic and non-genomic actions of glucocorticoids in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. caymanchem.com [caymanchem.com]

- 16. Effect of inhaled beclomethasone dipropionate on expression of proinflammatory cytokines and activated eosinophils in the bronchial epithelium of patients with mild asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anti-inflammatory effects of inhaled beclomethasone dipropionate in nonatopic asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inhaled beclomethasone dipropionate downregulates CD4 and CD8 T-lymphocyte activation in peripheral blood of patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Influence of inhaled beclomethasone and montelukast on airway remodeling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. karger.com [karger.com]

- 21. Effect of beclomethasone dipropionate on bronchial responsiveness to histamine in controlled nonsteroid-dependent asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. alspi.com [alspi.com]

- 23. atsjournals.org [atsjournals.org]

- 24. [Glucocorticoid action of beclomethasone and its propionate ester derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Beclometasone 21-propionate

Abstract

Beclometasone 21-propionate, a significant metabolite and known impurity of the widely used synthetic corticosteroid Beclometasone Dipropionate (BDP), plays a crucial role in understanding the pharmacokinetics and stability of its parent compound. This technical guide provides a comprehensive overview of the synthetic origins and detailed analytical characterization of this compound. The synthesis is primarily discussed in the context of the selective hydrolysis of the C-21 ester from the parent BDP molecule. We present robust methodologies for its characterization, focusing on High-Performance Liquid Chromatography (HPLC) as the principal analytical technique. Detailed protocols, rationale for experimental choices, and advanced spectroscopic methods including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy are elucidated. This document is intended for researchers, analytical scientists, and drug development professionals engaged in the study of corticosteroids.

Introduction: The Significance of Beclometasone Esters

Beclometasone Dipropionate (BDP) is a potent second-generation glucocorticoid renowned for its anti-inflammatory, antipruritic, and vasoconstrictive properties.[1][2] It is a cornerstone therapy for managing inflammatory conditions such as asthma and allergic rhinitis.[2][3] BDP is, in fact, a prodrug that undergoes rapid metabolism in the body to form its active and inactive metabolites.[2][4]

The therapeutic action of BDP is primarily mediated by its active metabolite, Beclometasone 17-monopropionate (17-BMP), which exhibits a significantly higher binding affinity for the glucocorticoid receptor—approximately 13 to 30 times greater than dexamethasone and the parent BDP, respectively.[4][5] Conversely, the hydrolysis of the C-17 ester leads to the formation of this compound (also known as Beclometasone 21-monopropionate or 21-BMP), a metabolite with considerably lower pharmacological activity.[4][5][6] Further hydrolysis yields the parent molecule, beclometasone.

Understanding the formation and characterization of this compound is therefore critical for two primary reasons:

-

Pharmacokinetic Profiling: As a key metabolite, its quantification helps in building a complete picture of the absorption, distribution, metabolism, and excretion (ADME) profile of Beclometasone Dipropionate.

-

Impurity Analysis: In the manufacturing and storage of BDP, the 21-propionate ester is considered a specified impurity (Beclometasone Dipropionate EP Impurity A).[7][8] Its detection and quantification are mandated by pharmacopeial standards to ensure the quality, safety, and efficacy of the final drug product.

This guide delves into the technical specifics of the formation and analytical validation of this crucial molecular entity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is essential for its handling, analysis, and formulation.

| Property | Value | Source(s) |

| CAS Number | 69224-79-9 | [7][9][10] |

| Molecular Formula | C₂₅H₃₃ClO₆ | [9][10] |

| Molecular Weight | 464.98 g/mol | [9][10] |

| Appearance | White Solid | [9] |

| Melting Point | 139-141°C | [9] |

| Solubility | Soluble in DMSO, Methanol | [9] |

| Storage Temperature | -20°C | [7][8] |

Synthesis Pathway: From Precursor to Metabolite

The direct synthesis of this compound is not a common industrial route. Instead, its presence is a direct consequence of the synthesis and subsequent hydrolysis of Beclometasone Dipropionate. Therefore, understanding the BDP synthesis pathway is the logical starting point.

Synthesis of Beclometasone Dipropionate (BDP)

Modern, scalable syntheses of BDP often begin with readily available steroidal intermediates like 9β,11β-epoxy-17α,21-dihydroxy-16β-methyl-pregna-1,4-diene-3,20-dione (commonly known as DB-11 or 16β-methyl epoxide).[1][11] The transformation into BDP involves a multi-step process that introduces the key functional groups: the 9α-chloro group, the 11β-hydroxyl group, and the propionate esters at the C-17 and C-21 positions.[11]

While various specific reagents and conditions exist, a generalized pathway involves:

-

Epoxide Ring Opening and Chlorination: The 9β,11β-epoxide ring is opened, and a chlorine atom is introduced at the 9α position, typically using a source of hydrochloric acid.

-

Selective Esterification: The hydroxyl groups at the C-17 and C-21 positions are esterified using a propionylating agent, such as propionic anhydride or triethyl orthopropionate, often in the presence of a catalyst like p-toluenesulfonic acid.[1][11] The reactivity of the hydroxyl groups dictates the reaction conditions required for dipropionylation.

Formation of this compound via Selective Hydrolysis

This compound is primarily formed through the selective enzymatic or chemical hydrolysis of the C-21 propionate ester from BDP.[5][6] This process can occur in vivo through the action of esterase enzymes in tissues like the lungs and plasma, or in vitro as a degradation pathway under certain pH and temperature conditions.[5][6]

-

BDP → 17-BMP (Activation): Hydrolysis of the C-21 ester group is rapid and leads to the highly active 17-BMP.

-

BDP → 21-BMP (Deactivation): Hydrolysis of the sterically more hindered C-17 ester group leads to the much less active 21-BMP.

The following diagram illustrates this critical metabolic and synthetic relationship.

Sources

- 1. Practical and scalable synthesis of beclomethasone dipropionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Beclomethasone Dipropionate | C28H37ClO7 | CID 21700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. Metabolism of Beclomethasone Dipropionate by Cytochrome P450 3A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of beclomethasone dipropionate by hydrolysis to beclomethasone-17-monopropionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro metabolism of beclomethasone dipropionate, budesonide, ciclesonide, and fluticasone propionate in human lung precision-cut tissue slices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Beclomethasone 21-Propionate | LGC Standards [lgcstandards.com]

- 8. Beclomethasone 21-Propionate | LGC Standards [lgcstandards.com]

- 9. usbio.net [usbio.net]

- 10. scbt.com [scbt.com]

- 11. CN111944002A - Beclomethasone dipropionate intermediate and preparation method thereof - Google Patents [patents.google.com]

The Inhaled Journey: A Technical Guide to the Pharmacokinetics and Metabolism of Beclometasone 21-Propionate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Topical Efficacy - Understanding the Systemic Fate of an Inhaled Corticosteroid

Beclometasone 21-propionate, a second-generation synthetic corticosteroid, is a cornerstone in the management of persistent asthma and other inflammatory airway diseases.[1] Delivered via inhalation, its therapeutic efficacy is primarily attributed to potent local anti-inflammatory effects within the lungs. However, a comprehensive understanding of its pharmacokinetic and metabolic profile is paramount for optimizing drug delivery, ensuring safety, and guiding the development of novel inhalation therapies.

This technical guide provides an in-depth exploration of the absorption, distribution, metabolism, and excretion (ADME) of inhaled this compound (BDP). We will delve into its nature as a prodrug, the critical activation steps in the lung, and its subsequent systemic clearance. Furthermore, this guide will present detailed experimental protocols for investigating its metabolism and pharmacokinetics, offering a practical framework for researchers in the field.

The Prodrug Strategy: A Tale of Two Esters

Beclometasone dipropionate is administered as a prodrug, possessing a relatively weak affinity for the glucocorticoid receptor (GR).[1][2][3] Its therapeutic activity is unlocked through rapid and extensive hydrolysis mediated by esterase enzymes present in the lungs and other tissues.[2][3][4] This enzymatic cleavage removes the propionate group at the 21-position, yielding the highly active metabolite, beclometasone 17-monopropionate (17-BMP).[1][2][3] 17-BMP exhibits a significantly higher binding affinity for the GR compared to the parent drug, driving its potent anti-inflammatory effects.[5][6]

The metabolism of BDP is a cascade of events, primarily initiated by esterases. While carboxylesterase 1 (CES1) was initially hypothesized to be the major enzyme involved, recent studies suggest it is a minor contributor to BDP metabolism in human lung S9 fractions, with other hydrolases like arylacetamide deacetylase potentially playing a more significant role.[5][7] This initial hydrolysis primarily yields 17-BMP, but can also produce the much less active beclomethasone 21-monopropionate (21-BMP) and the inactive beclomethasone (BOH).[2][4]

Absorption and Distribution: From the Lungs to Systemic Circulation

Following inhalation, a fraction of the administered BDP dose is deposited in the lungs, while the remainder is deposited in the oropharynx and subsequently swallowed. The portion deposited in the lungs is rapidly absorbed into the systemic circulation. However, prior to absorption, extensive conversion to 17-BMP occurs within the lung tissue.[4][8] The absolute bioavailability of unchanged BDP following inhalation is low, approximately 2% of the nominal dose.[4][8] In contrast, the systemic bioavailability of the active metabolite, 17-BMP, is significantly higher, at around 62% of the nominal dose.[4][8]

The swallowed portion of the dose undergoes extensive first-pass metabolism in the liver, where it is also converted to 17-BMP and other metabolites.[9] The plasma protein binding of BDP is approximately 87%.[2]

The formulation of the inhaler plays a critical role in the deposition and subsequent absorption of BDP. The transition from chlorofluorocarbon (CFC) to hydrofluoroalkane (HFA) propellants has led to the development of extrafine aerosol formulations.[6][10] These HFA-based metered-dose inhalers (MDIs) produce a greater proportion of smaller particles, resulting in higher lung deposition (around 50-60%) compared to the older CFC-based inhalers (around 5-15%).[6][8] This improved lung deposition from HFA formulations leads to higher systemic exposure to 17-BMP from the pulmonary circulation.[7][11]

Metabolism and Excretion: The Role of CYP3A4 and Systemic Clearance

Once in the systemic circulation, 17-BMP is further metabolized, primarily in the liver, by cytochrome P450 3A4 (CYP3A4) and CYP3A5 enzymes into inactive metabolites.[12][13] These enzymes catalyze hydroxylation and dehydrogenation reactions, leading to the formation of metabolites that are more readily excreted.[12][13] The metabolites are then primarily excreted in the feces.

The clearance of BDP is high, with a short plasma half-life. In contrast, the active metabolite, 17-BMP, has a longer half-life, allowing for sustained therapeutic action.

Visualizing the Metabolic Cascade

The metabolic pathway of this compound is a multi-step process involving both activation and inactivation. The following diagram illustrates this cascade.

Caption: Metabolic pathway of inhaled this compound.

Quantitative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for this compound (BDP) and its active metabolite, beclometasone 17-monopropionate (17-BMP).

| Parameter | This compound (BDP) | Beclometasone 17-Monopropionate (17-BMP) | Reference(s) |

| Systemic Bioavailability (Inhaled) | ~2% | ~62% | [4][8] |

| Plasma Half-life (t½) | ~0.5 hours | ~2.7 - 4 hours | [4][9][14] |

| Plasma Protein Binding | ~87% | - | [2] |

| Apparent Volume of Distribution (Vd) | ~20 L | ~424 L | [15] |

| Clearance (CL) | ~150 L/h | ~120 L/h | [15] |

Experimental Protocols for Pharmacokinetic and Metabolism Studies

A thorough investigation of the pharmacokinetics and metabolism of inhaled BDP requires a combination of in vitro and in vivo studies. The following sections provide detailed, step-by-step methodologies for key experiments.

In Vitro Metabolism using Human Lung Microsomes

This protocol is designed to assess the metabolic stability and identify the metabolites of BDP in a system that mimics the enzymatic environment of the human lung.

Objective: To determine the rate of metabolism of BDP and identify the metabolites formed by human lung microsomes.

Materials:

-

This compound (BDP)

-

Human lung microsomes (commercially available)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Internal standard (e.g., a structurally similar corticosteroid not present in the sample)

-

LC-MS/MS system

Protocol:

-

Preparation of Incubation Mixture:

-

Prepare a stock solution of BDP in a suitable solvent (e.g., DMSO or acetonitrile) at a concentration of 1 mM.

-

In a microcentrifuge tube, combine phosphate buffer (pH 7.4), human lung microsomes (final protein concentration of 0.5-1 mg/mL), and the NADPH regenerating system.

-

-

Pre-incubation:

-

Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the BDP stock solution to the pre-incubated mixture to achieve a final substrate concentration of 1-10 µM.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C in a shaking water bath.

-

At predetermined time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.

-

-

Termination of Reaction:

-

Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes of the aliquot) and the internal standard. This will precipitate the proteins and stop the enzymatic activity.

-

-

Sample Processing:

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining BDP and identify and quantify the formed metabolites (17-BMP, 21-BMP, BOH).

-

-

Data Analysis:

-

Plot the concentration of BDP versus time to determine the rate of metabolism and calculate the in vitro half-life.

-

Identify and quantify the metabolites formed over time.

-

Causality and Self-Validation: The inclusion of a time-zero sample and a control incubation without the NADPH regenerating system serves to validate the experiment. The time-zero sample accounts for any non-enzymatic degradation, while the control without NADPH confirms that the observed metabolism is dependent on CYP450 enzymes. The use of a validated LC-MS/MS method with an internal standard ensures accurate and precise quantification.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of inhaled BDP in a rodent model.

Objective: To determine the plasma concentration-time profile, bioavailability, and key pharmacokinetic parameters of BDP and its active metabolite 17-BMP following intratracheal administration in rats.

Materials:

-

This compound (BDP) formulation suitable for intratracheal administration (e.g., a microsuspension).

-

Sprague-Dawley rats (male, 250-300 g).

-

Anesthesia (e.g., isoflurane).

-

Intratracheal administration device (e.g., a microsprayer).

-

Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes).

-

LC-MS/MS system.

Protocol:

-

Animal Acclimatization and Preparation:

-

Acclimatize rats to the laboratory conditions for at least one week prior to the study.

-

Fast the animals overnight before dosing, with free access to water.

-

-

Dosing:

-

Anesthetize the rat using isoflurane.

-

Visualize the trachea using a laryngoscope.

-

Administer a single dose of the BDP formulation directly into the lungs via intratracheal instillation using a microsprayer.

-

-

Blood Sampling:

-

Collect serial blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours) post-dose.

-

Collect blood into heparinized tubes to prevent coagulation.

-

-

Plasma Preparation:

-

Centrifuge the blood samples at approximately 4000 rpm for 10 minutes at 4°C to separate the plasma.

-

Transfer the plasma to clean tubes and store at -80°C until analysis.

-

-

Sample Analysis:

-

Pharmacokinetic Analysis:

-

Use pharmacokinetic software (e.g., WinNonlin) to analyze the plasma concentration-time data.

-

Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd).

-

Causality and Self-Validation: The use of a control group receiving the vehicle alone can help to identify any effects of the vehicle on the animal's physiology. A validated and sensitive bioanalytical method is crucial for accurately measuring the low concentrations of BDP and its metabolites in plasma.[1][15] The inclusion of a full plasma concentration-time profile allows for the robust calculation of pharmacokinetic parameters.

Workflow for In Vivo Pharmacokinetic Study

The following diagram illustrates the workflow for the in vivo pharmacokinetic study described above.

Caption: Workflow for an in vivo pharmacokinetic study of inhaled BDP in rats.

Challenges and Field-Proven Insights in Inhaled Drug Pharmacokinetics

Studying the pharmacokinetics of inhaled drugs presents unique challenges that require careful consideration in experimental design and data interpretation.

-

Low Systemic Concentrations: Due to targeted lung delivery, systemic plasma concentrations of inhaled drugs are often very low, necessitating highly sensitive analytical methods like LC-MS/MS with low limits of quantification.[1][15]

-

Complex Absorption Profile: The systemic drug concentration following inhalation is a composite of rapid absorption from the highly vascularized lung tissue and slower absorption from the gastrointestinal tract of the swallowed portion of the dose.[9] The use of an activated charcoal block can help to differentiate between these two absorption pathways.[9]

-

Variability in Lung Deposition: The actual dose delivered to the lungs can be highly variable and is influenced by the patient's inhalation technique, the inhaler device, and the formulation's particle size distribution.[16] This variability can lead to significant inter-individual differences in pharmacokinetic profiles.

-

Extrapolation from Animal Models: While animal models are essential for preclinical studies, direct extrapolation of pharmacokinetic data to humans can be challenging due to differences in lung anatomy, physiology, and metabolism.[8][9]

Expert Insight: A robust understanding of the physicochemical properties of the drug and the aerosol formulation is critical for interpreting pharmacokinetic data. For instance, the transition from CFC to HFA propellants resulted in smaller particle sizes, leading to increased lung deposition and consequently higher systemic exposure from the lungs, necessitating dose adjustments to maintain a similar therapeutic effect and safety profile.[6][7][8][10][11]

Conclusion: An Integrated Approach to Understanding Inhaled this compound

The pharmacokinetic and metabolic profile of inhaled this compound is a complex interplay of its prodrug nature, rapid activation in the lungs, and efficient systemic clearance. A thorough understanding of these processes is crucial for the rational design of new inhaled therapies and for optimizing the clinical use of this important corticosteroid. By employing a combination of well-designed in vitro and in vivo studies, and by being mindful of the inherent challenges of studying inhaled drugs, researchers can continue to advance our knowledge in this critical area of respiratory medicine. This guide provides a foundational framework for such investigations, empowering scientists and drug development professionals to navigate the intricate journey of an inhaled drug from the device to its ultimate fate in the body.

References

-

Wang, Y., & Hochhaus, G. (2004). Simultaneous quantification of beclomethasone dipropionate and its metabolite, beclomethasone 17-monopropionate in rat and human plasma and different rat tissues by liquid chromatography-positive electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 805(2), 203-210. [Link]

-

Qian, Y., Melchert, P. W., & Markowitz, J. S. (2022). Involvement of esterases in the pulmonary metabolism of beclomethasone dipropionate and the potential influence of cannabis use. Chemico-Biological Interactions, 368, 110228. [Link]

-

Daley-Yates, P. T., Price, A. C., Sisson, J. R., Pereira, A., & Chavda, N. (2001). Beclomethasone dipropionate: absolute bioavailability, pharmacokinetics and metabolism following intravenous, oral, intranasal and inhaled administration in man. British Journal of Clinical Pharmacology, 51(5), 400-409. [Link]

-

Harrison, L. I. (2001). Pharmacokinetic studies for proving bioequivalence of orally inhaled drug products—critical issues and concepts. Journal of Aerosol Medicine, 14(3), 235-243. [Link]

-

Roberts, J. K., Moore, C. D., & Reilly, C. A. (2013). Metabolism of beclomethasone dipropionate by cytochrome P450 3A enzymes. The Journal of Pharmacology and Experimental Therapeutics, 345(2), 308-316. [Link]

-

Shimadzu Corporation. (n.d.). Highly Sensitive LC-MS/MS Method for Quantification of Beclomethasone in Human Plasma. [Link]

-

Daley-Yates, P. T., & Price, A. C. (2000). Systemic bioavailability of beclometasone dipropionate (BDP) following inhaled, intranasal, oral and intravenous dosing in man. British Journal of Clinical Pharmacology, 49(2), 153-154. [Link]

-

Roberts, J. K., Moore, C. D., & Reilly, C. A. (2013). Metabolism of Beclomethasone Dipropionate by Cytochrome P450 3A Enzymes. The Journal of pharmacology and experimental therapeutics, 345(2), 308–316. [Link]

-

Derom, E., & Pauwels, R. (2005). Pharmacokinetic and pharmacodynamic properties of inhaled beclometasone dipropionate delivered via hydrofluoroalkane-containing devices. Clinical pharmacokinetics, 44(6), 555-567. [Link]

-

Chen, K. G., et al. (2011). Quantification of beclomethasone 17-monopropionate in human plasma by LC-MS/MS and its application to beclomethasone dipropionate pharmacokinetic study. Chinese Journal of Pharmacology and Toxicology, 25(Suppl), 121-122. [Link]

-

Schleimer, R. P. (2004). How the lung handles drugs: pharmacokinetics and pharmacodynamics of inhaled corticosteroids. Proceedings of the American Thoracic Society, 1(4), 341-346. [Link]

-

Nave, R., et al. (2007). In vitro metabolism of beclomethasone dipropionate, budesonide, ciclesonide, and fluticasone propionate in human lung precision-cut tissue slices. Respiratory research, 8(1), 1-10. [Link]

-

Busse, W. W., et al. (1998). Hydrofluoroalkane-134a beclomethasone dipropionate extrafine aerosol provides equivalent asthma control to chlorofluorocarbon beclomethasone dipropionate at approximately half the total daily dose. Respiratory medicine, 92(Suppl A), 23-31. [Link]

-

Leach, C. L. (1998). Improved airway targeting with the CFC-free HFA-beclomethasone metered-dose inhaler compared with CFC-beclomethasone. The European respiratory journal, 12(6), 1346-1353. [Link]

-

Hickey, A. J. (2010). Challenges in inhaled product development and opportunities for open innovation. Advanced drug delivery reviews, 62(12), 1179-1185. [Link]

-

SciCord. (n.d.). Navigating Regulatory Challenges in Inhaled Drug Development. [Link]

-

ResearchGate. (n.d.). (A) Metabolic pathway of beclomethasone dipropionate (BDP) to active... [Link]

-

Harrison, L. I., & Dahl, D. (2002). Pharmacokinetic comparison of beclomethasone dipropionate extrafine aerosol from two inhaler devices in children with asthma. European journal of clinical pharmacology, 58(3), 185-190. [Link]

-

Gillen, M., et al. (2017). Pharmacokinetics of Beclomethasone Dipropionate Delivered by Breath-Actuated Inhaler and Metered-Dose Inhaler in Healthy Subjects. Clinical pharmacology in drug development, 6(5), 497-505. [Link]

-

GOV.UK. (n.d.). beclometasone dipropionate/formoterol fumarate dihydrate pressurised inhalation solution. [Link]

-

Lipworth, B. J., & Jackson, C. M. (1999). Pharmacokinetics of chlorofluorocarbon and hydrofluoroalkane metered-dose inhaler formulations of beclomethasone dipropionate. British journal of clinical pharmacology, 48(5), 657-661. [Link]

-

D'Souza, S., et al. (2015). A Minimally Invasive Method for Intratracheal Instillation of Drugs in Neonatal Rodents to Treat Lung Disease. Journal of visualized experiments : JoVE, (101), e52923. [Link]

-

U.S. Food and Drug Administration. (n.d.). 20-911 QVAR Pharmacology Review Part 2. [Link]

-

ClinicalTrials.gov. (n.d.). CLINICAL TRIAL PROTOCOL. [Link]

-

Rodrigues, A. D., et al. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR protocols, 2(4), 100878. [Link]

-

Falco, A., et al. (1991). Pharmacokinetics of butixocort 21-propionate, budesonide, and beclomethasone dipropionate in the rat after intratracheal, intravenous, and oral treatments. Drug metabolism and disposition: the biological fate of chemicals, 19(2), 546-553. [Link]

-

DDL Conference. (n.d.). A Lung-Sim investigation: The influence of formulation on the systemic exposure of beclomethasone dipropionate in rat. [Link]

-

Würthwein, G., & Rohdewald, P. (1990). Activation of beclomethasone dipropionate by hydrolysis to beclomethasone-17-monopropionate. Biopharmaceutics & drug disposition, 11(5), 381-394. [Link]

-

Foe, K., et al. (2000). Metabolism kinetics of beclomethasone propionate esters in human lung homogenates. Journal of pharmaceutical sciences, 89(12), 1644-1651. [Link]

-

Roberts, J. K., Moore, C. D., & Reilly, C. A. (2013). Metabolism of Beclomethasone Dipropionate by Cytochrome P450 3A Enzymes. Semantic Scholar. [Link]

-

Würthwein, G., & Rohdewald, P. (1990). Activation of beclomethasone dipropionate by hydrolysis to beclomethasone-17-monopropionate. Semantic Scholar. [Link]

-

Roberts, J. K., Moore, C. D., & Reilly, C. A. (2013). Metabolism of Beclomethasone Dipropionate by Cytochrome P450 3A Enzymes. ResearchGate. [Link]

-

Harrison, L. I., & Colice, G. L. (2002). Pharmacokinetics of beclomethasone 17-monopropionate from a beclomethasone dipropionate extrafine aerosol in adults with asthma. Semantic Scholar. [Link]

-

Derom, E., & Pauwels, R. (2005). Pharmacokinetic and Pharmacodynamic Properties of Inhaled Beclometasone Dipropionate Delivered Via Hydrofluoroalkane-Containing Devices. ResearchGate. [Link]

-

Qian, Y., Melchert, P. W., & Markowitz, J. S. (2022). Involvement of esterases in the pulmonary metabolism of beclomethasone dipropionate and the potential influence of cannabis use. Semantic Scholar. [Link]

-

Nave, R., et al. (2007). In vitro metabolism of beclomethasone dipropionate, budesonide, ciclesonide, and fluticasone propionate in human lung precision-cut tissue slices. ResearchGate. [Link]

-

Harrison, L. I. (2002). Pharmacokinetic comparison of beclomethasone dipropionate extrafine aerosol from two inhaler devices in children with asthma. ResearchGate. [Link]

-

Daley-Yates, P. T., et al. (2001). Systemic exposure and implications for lung deposition with an extra-fine hydrofluoroalkane beclometasone dipropionate/formoterol fixed combination. Clinical therapeutics, 23(10), 1638-1652. [Link]

-

Harrison, L. I., & Morris, T. W. (2000). Comparison of the bioavailability and systemic effects of beclometasone dipropionate suspension for nebulization and beclometasone dipropionate via a metered-dose inhaler after single-dose administration in healthy male volunteers. The Journal of allergy and clinical immunology, 105(6 Pt 1), 1144-1150. [Link]

-

Taylor & Francis Online. (n.d.). New techniques for studying airway drug pharmacokinetics for asthma therapeutics. [Link]

-

Expert Opinion on Drug Discovery. (n.d.). Designing inhaled small molecule drugs for severe respiratory diseases: an overview of the challenges and opportunities. [Link]

-

Storm, K., et al. (2021). Lung Deposition of Inhaled Extrafine Beclomethasone Dipropionate/Formoterol Fumarate/Glycopyrronium Bromide in Healthy Volunteers and Asthma: The STORM Study. Journal of aerosol medicine and pulmonary drug delivery, 34(3), 165-174. [Link]

Sources

- 1. shimadzu.com [shimadzu.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Simultaneous quantification of beclomethasone dipropionate and its metabolite, beclomethasone 17-monopropionate in rat and human plasma and different rat tissues by liquid chromatography-positive electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Lung-Sim investigation: The influence of formulation on the systemic exposure of beclomethasone dipropionate in rat - DDL [ddl-conference.com]

- 5. Challenges in inhaled product development and opportunities for open innovation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Improved airway targeting with the CFC-free HFA-beclomethasone metered-dose inhaler compared with CFC-beclomethasone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of chlorofluorocarbon and hydrofluoroalkane metered-dose inhaler formulations of beclomethasone dipropionate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. publications.ersnet.org [publications.ersnet.org]

- 9. Unleashing the Potential of Inhaled Drugs: Challenges and Strategies for Preclinical In Vivo PK Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 10. Hydrofluoroalkane-134a beclomethasone dipropionate extrafine aerosol provides equivalent asthma control to chlorofluorocarbon beclomethasone dipropionate at approximately half the total daily dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of chlorofluorocarbon and hydrofluoroalkane metered-dose inhaler formulations of beclomethasone dipropionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. shimadzu.com [shimadzu.com]

- 15. Quantification of beclomethasone 17-monopropionate in human plasma by LC-MS/MS and its application to beclomethasone dipropionate pharmacokinetic study [cjpt.magtechjournal.com]

- 16. Navigating Regulatory Challenges in Inhaled Drug Development - SciCord [scicord.com]

An In-depth Technical Guide to the Glucocorticoid Receptor Binding Affinity of Beclometasone 17-Monopropionate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the binding affinity of Beclometasone 17-Monopropionate (17-BMP), the active metabolite of Beclometasone Dipropionate (BDP), for the glucocorticoid receptor (GR). It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the molecular interactions, downstream signaling pathways, and the methodologies used to quantify this critical drug-receptor interaction. This document delves into the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature.

Introduction: The Glucocorticoid Receptor and Beclometasone

The physiological and pharmacological effects of glucocorticoids are mediated by the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[1] The GR is expressed in nearly every cell in the body and plays a crucial role in regulating a wide array of physiological processes, including metabolism, inflammation, and immune responses.[2] Synthetic glucocorticoids, such as beclometasone dipropionate, are widely prescribed for the treatment of inflammatory conditions like asthma and allergic rhinitis.[3][4]

Beclometasone dipropionate (BDP) is a prodrug that undergoes rapid hydrolysis by esterase enzymes to its active metabolite, beclometasone 17-monopropionate (17-BMP).[3][5] This metabolic activation is a critical step, as 17-BMP exhibits a significantly higher binding affinity for the glucocorticoid receptor compared to the parent compound.[6][7][8][9] In contrast, beclometasone 21-monopropionate, another metabolite, has a very low binding affinity for the GR.[6][10] This guide will, therefore, focus on the binding characteristics of the pharmacologically active 17-BMP.

The Glucocorticoid Receptor: Structure and Mechanism of Action

The glucocorticoid receptor is a modular protein composed of three primary domains: the N-terminal domain (NTD), the central DNA-binding domain (DBD), and the C-terminal ligand-binding domain (LBD).[1] In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex with chaperone proteins, most notably heat shock protein 90 (hsp90).[2][4][11]

Upon binding of a glucocorticoid ligand like 17-BMP to the LBD, the GR undergoes a conformational change, leading to the dissociation of the chaperone proteins.[11] This unmasks a nuclear localization signal, facilitating the translocation of the activated ligand-receptor complex into the nucleus.[2][12]

Inside the nucleus, the GR can modulate gene expression through several mechanisms:

-

Transactivation: The GR homodimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the recruitment of coactivators and subsequent activation of gene transcription.[1][2][4]

-

Transrepression: The activated GR can repress the expression of pro-inflammatory genes by interfering with the activity of other transcription factors, such as NF-κB and AP-1, through protein-protein interactions.[4][11] This is a key mechanism for the anti-inflammatory effects of glucocorticoids.

-

Non-genomic effects: Glucocorticoids can also elicit rapid, non-genomic effects by interacting with membrane-associated GR or through cytoplasmic signaling cascades.[1]

The diverse physiological and therapeutic effects of glucocorticoids are a result of this intricate regulation of gene expression.[4]

Glucocorticoid Receptor Signaling Pathway

The binding of beclometasone 17-monopropionate to the glucocorticoid receptor initiates a cascade of events that ultimately alters gene expression. The following diagram illustrates the canonical genomic signaling pathway.

Caption: Canonical genomic signaling pathway of the Glucocorticoid Receptor.

Quantitative Analysis of Binding Affinity

The binding affinity of a ligand for its receptor is a critical determinant of its potency. For beclometasone 17-monopropionate, this has been quantified using various in vitro assays. The following table summarizes the comparative binding affinities of 17-BMP and other relevant glucocorticoids.

| Compound | Relative Binding Affinity (vs. Dexamethasone) | Receptor Source | Assay Type | Reference |

| Beclometasone 17-Monopropionate (17-BMP) | ~13 times | Human Lung Cytosol | Radioligand Binding | [6] |

| Beclometasone Dipropionate (BDP) | ~0.5 times | Human Lung Cytosol | Radioligand Binding | [6] |

| Beclometasone | ~0.75 times less | Human Lung Cytosol | Radioligand Binding | [6] |

| Beclometasone 21-Monopropionate | No binding affinity | Human Lung Cytosol | Radioligand Binding | [6] |

| Budesonide | Lower than 17-BMP | Not Specified | Not Specified | [13] |

| Fluticasone Propionate | Lower than Mometasone Furoate | Recombinant Human GR | Radioligand Binding | [14] |

| Mometasone Furoate | Highest among tested | Recombinant Human GR | Radioligand Binding | [14] |

Note: Relative binding affinity can vary depending on the specific experimental conditions and receptor source.

Experimental Protocols for Determining Binding Affinity

The determination of binding affinity is a cornerstone of drug discovery and development. The following sections provide detailed, step-by-step methodologies for two common and robust techniques: the Radioligand Binding Assay and Surface Plasmon Resonance.

Radioligand Binding Assay (Competitive)

This assay is considered a gold standard for quantifying the affinity of a ligand for its receptor.[15] It involves the use of a radiolabeled ligand that binds to the receptor and a non-radiolabeled competitor ligand (the compound of interest, in this case, 17-BMP).

Principle: The assay measures the ability of the unlabeled test compound to compete with a fixed concentration of a radiolabeled ligand for binding to the glucocorticoid receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the inhibitory constant (Ki) can be calculated.

Workflow Diagram:

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol:

-

Preparation of Receptor-Containing Lysates:

-

Rationale: To obtain a consistent source of the target receptor. Human embryonic kidney (HEK293) cells overexpressing the human glucocorticoid receptor are a common choice due to their robust expression systems.[16]

-

Procedure:

-

Culture HEK293 cells expressing the human glucocorticoid receptor.

-

Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable buffer (e.g., Tris-HCl with protease inhibitors) to release the cytoplasmic GR.[16]

-

Centrifuge the lysate at low speed to remove cellular debris. The supernatant contains the GR.

-

Determine the protein concentration of the lysate using a standard method like the BCA assay.

-

-

-

Incubation:

-

Rationale: To allow the competitive binding between the radiolabeled ligand and the unlabeled test compound to occur.

-

Procedure:

-

In a 96-well plate, add the following to each well:

-

A fixed amount of the cell lysate (e.g., 50-100 µg of protein).

-

A fixed concentration of a radiolabeled GR ligand (e.g., [³H]-dexamethasone) at a concentration close to its Kd.

-

Varying concentrations of the unlabeled test compound (17-BMP).

-

For determining non-specific binding, a set of wells should contain the radiolabeled ligand and a high concentration of an unlabeled known GR ligand (e.g., unlabeled dexamethasone).

-

For determining total binding, a set of wells should contain only the radiolabeled ligand and the receptor preparation.

-

-

The final volume in each well should be constant, adjusted with assay buffer (e.g., PBS with bovine serum albumin to reduce non-specific binding).[16]

-

-

-

Equilibrium:

-

Rationale: To ensure that the binding reaction has reached a steady state.

-

Procedure: Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient duration (e.g., 18-24 hours) with gentle agitation.[16]

-

-

Separation of Bound and Free Radioligand:

-

Rationale: To isolate the receptor-ligand complexes for quantification.

-

Procedure:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The receptor-ligand complexes will be retained on the filter, while the unbound ligand will pass through.[15]

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

-

Quantification:

-

Rationale: To measure the amount of bound radiolabeled ligand.

-

Procedure:

-

Dry the filter mat.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity in each vial using a scintillation counter.[16]

-

-

-

Data Analysis:

-

Rationale: To determine the binding affinity of the test compound.

-

Procedure:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[16]

-

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of molecular interactions.[17] It provides kinetic data (association and dissociation rates) in addition to affinity data.

Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon the binding of an analyte (e.g., 17-BMP) to a ligand (e.g., immobilized GR). This change is proportional to the mass of the analyte bound to the surface.

Workflow Diagram:

Sources

- 1. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glucocorticoid receptor - Wikipedia [en.wikipedia.org]

- 3. Beclomethasone Dipropionate | C28H37ClO7 | CID 21700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. atsjournals.org [atsjournals.org]

- 5. Beclomethasone dipropionate: absolute bioavailability, pharmacokinetics and metabolism following intravenous, oral, intranasal and inhaled administration in man - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of beclomethasone dipropionate by hydrolysis to beclomethasone-17-monopropionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of Beclomethasone Dipropionate by Cytochrome P450 3A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. In vitro metabolism of beclomethasone dipropionate, budesonide, ciclesonide, and fluticasone propionate in human lung precision-cut tissue slices - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glucocorticoid Receptors: Their Mechanisms of Action and Glucocorticoid Resistance - Clinical GateClinical Gate [clinicalgate.com]

- 12. studysmarter.co.uk [studysmarter.co.uk]

- 13. A comparison of beclomethasone dipropionate and budesonide in the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro glucocorticoid receptor binding and transcriptional activation by topically active glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies [mdpi.com]

Pioneering Anti-Inflammatory Excellence: An In-Depth Technical Guide to the Early Studies of Beclometasone 21-Propionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the foundational preclinical research that established the anti-inflammatory properties of Beclometasone 21-propionate (BDP). Moving beyond a simple historical overview, this document delves into the core experimental methodologies and key findings from the early in-vitro and in-vivo studies that defined its pharmacological profile. As a potent synthetic glucocorticoid, the initial characterization of BDP's mechanism of action, its topical and systemic anti-inflammatory efficacy, and its relative potency were pivotal for its successful clinical development. This guide serves as a detailed resource for researchers, offering insights into the classic preclinical models and assays that formed the bedrock of our understanding of this important therapeutic agent.

Introduction: The Advent of a Topically Potent Glucocorticoid

This compound emerged in an era of burgeoning understanding of steroid pharmacology. The quest for potent, topically active corticosteroids with minimal systemic side effects was a significant focus of pharmaceutical research. BDP, a diester of beclomethasone, quickly distinguished itself due to its marked anti-inflammatory activity when applied locally.[1] Early clinical observations in dermatological conditions and later in asthma highlighted its therapeutic potential.[1][2] This guide will dissect the seminal preclinical studies that provided the scientific rationale for its clinical utility.

The Molecular Cornerstone: Mechanism of Action

The anti-inflammatory effects of this compound are primarily mediated through its interaction with the glucocorticoid receptor (GR). A critical early discovery was that BDP is a prodrug, which is rapidly hydrolyzed in tissues to its active metabolite, beclomethasone 17-monopropionate (17-BMP).[3] This metabolic activation is crucial for its high potency.

Glucocorticoid Receptor Binding Affinity

One of the earliest and most critical in-vitro assessments was the determination of the binding affinity of BDP and its metabolites for the glucocorticoid receptor. These studies were fundamental in explaining the compound's potent biological activity.

Table 1: Relative Binding Affinity to the Glucocorticoid Receptor

| Compound | Relative Binding Affinity (Dexamethasone = 100) |

| This compound (BDP) | ~50 |

| Beclometasone 17-monopropionate (17-BMP) | ~1300 |

| Beclometasone | ~75 |

| Beclometasone 21-monopropionate | No significant affinity |

Data synthesized from early receptor binding studies.

The exceptionally high affinity of 17-BMP for the glucocorticoid receptor, approximately 13 times that of dexamethasone, provided a clear molecular explanation for the potent anti-inflammatory effects observed.[3]

The Glucocorticoid Signaling Pathway

The binding of 17-BMP to the cytoplasmic glucocorticoid receptor initiates a cascade of molecular events that ultimately leads to the modulation of gene expression. This pathway is central to the anti-inflammatory action of all glucocorticoids.

Caption: Glucocorticoid receptor signaling pathway for this compound.

In-Vitro Characterization of Anti-Inflammatory Activity

A battery of in-vitro assays was employed in the early development of BDP to quantify its anti-inflammatory effects at a cellular and molecular level.

Inhibition of Inflammatory Mediator Release

Early investigations focused on the ability of corticosteroids to inhibit the synthesis and release of key inflammatory mediators.

-

Histamine Release: Studies on mast cells were crucial in understanding the effect of BDP on immediate hypersensitivity reactions. Pre-treatment with beclomethasone has been shown to reduce histamine release following a challenge.[6] This effect on mast cells contributes to its efficacy in allergic conditions.

Experimental Protocol: Inhibition of Allergen-Induced T-Cell Cytokine Production

This protocol is representative of the types of in-vitro cell-based assays used to evaluate the immunomodulatory effects of BDP.

Objective: To measure the ability of this compound to inhibit the production of pro-inflammatory cytokines from peripheral blood mononuclear cells (PBMCs) of atopic individuals upon allergen stimulation.

Methodology:

-

Cell Isolation: Isolate PBMCs from the whole blood of atopic asthmatic patients sensitized to a common allergen (e.g., house dust mite) using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Culture the isolated PBMCs in a suitable culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Add serial dilutions of this compound or a vehicle control to the cell cultures.

-

Stimulation: Stimulate the cells with the relevant allergen (e.g., house dust mite extract).

-

Incubation: Incubate the cell cultures for a specified period (e.g., 6 days for protein measurement, 24 hours for mRNA analysis).

-

Analysis:

-

Cytokine Protein Measurement: Collect the culture supernatants and measure the concentration of pro-inflammatory cytokines (e.g., IL-3, IL-5, GM-CSF) using an enzyme-linked immunosorbent assay (ELISA).

-

Cytokine mRNA Expression: Lyse the cells and extract total RNA. Perform reverse transcription followed by quantitative polymerase chain reaction (qPCR) to measure the expression levels of cytokine mRNA.

-

-

Data Analysis: Calculate the concentration-dependent inhibition of cytokine production by BDP and determine the IC50 value.

Caption: Workflow for in-vitro cytokine inhibition assay.

In-Vivo Preclinical Models of Inflammation

Animal models were indispensable in the early evaluation of the anti-inflammatory activity of this compound, providing crucial data on its efficacy in a complex biological system.

Vasoconstrictor Assay (McKenzie-Stoughton Assay)

This assay, performed on human skin, was a key early indicator of the topical potency of corticosteroids. The ability of a steroid to cause vasoconstriction (blanching) of the small blood vessels in the skin correlates well with its anti-inflammatory activity.

Table 2: Relative Potency of Topical Corticosteroids in the Vasoconstrictor Assay

| Corticosteroid | Relative Potency (Hydrocortisone = 1) |

| This compound | ~500 |

| Betamethasone 17-valerate | ~360 |

| Fluocinolone acetonide | ~100 |

| Hydrocortisone | 1 |

Data is indicative of early comparative vasoconstrictor assay results.

These early vasoconstrictor studies unequivocally demonstrated the high topical potency of BDP compared to existing corticosteroids.[5]

Croton Oil-Induced Ear Edema Model

This is a classic and widely used model for screening the topical anti-inflammatory activity of compounds. Croton oil, a potent irritant, induces an acute inflammatory response characterized by edema.

Experimental Protocol:

-

Animal Model: Typically, mice or rats are used.

-

Induction of Inflammation: A solution of croton oil in a suitable solvent (e.g., acetone) is applied to the inner surface of the right ear of the animal. The left ear serves as a control.

-

Treatment: The test compound, this compound, is applied topically to the right ear, either concurrently with or shortly after the croton oil application. A control group receives the vehicle.

-

Assessment of Edema: After a specified period (e.g., 4-6 hours), the animals are euthanized. A standardized circular section is punched from both the treated and control ears, and the weight of each punch is measured.

-

Data Analysis: The difference in weight between the right and left ear punches is calculated as a measure of the edema. The percentage inhibition of edema by the test compound is then calculated relative to the vehicle-treated control group.

Sources

- 1. biopharmaservices.com [biopharmaservices.com]

- 2. Beclomethasone dipropionate and sodium cromoglycate protect against airway hyperresponsiveness in a human ex vivo model of cow's milk aspiration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigation of inflammatory mechanisms induced by croton oil in mouse ear - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition by glucocorticoids of prostaglandin release from adipose tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Involvement of Phospholipases A2 in Asthma and Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular structure and stereochemistry of Beclometasone 21-propionate

An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of Beclometasone 21-Propionate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a significant steroidal compound. It is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its molecular architecture, stereochemical intricacies, and the analytical methodologies essential for its characterization.

Introduction and Pharmacological Context

This compound is a synthetic glucocorticoid and a primary active metabolite of the widely used prodrug, Beclometasone Dipropionate (BDP).[1][2] It is also recognized as a key impurity and reference standard in the manufacturing and quality control of BDP formulations.[3][4][5][6] Structurally, it is a monoester of beclometasone, featuring a propionate group at the C21 position.

In the physiological environment, BDP is rapidly hydrolyzed by esterase enzymes into its active metabolites.[2][7] While Beclometasone 17-monopropionate is the most potent metabolite with a high affinity for the glucocorticoid receptor, this compound is considered pharmacologically less active.[2] Understanding the precise molecular structure and stereochemistry of this compound is therefore critical for pharmacokinetic studies, impurity profiling, and ensuring the safety and efficacy of BDP-based therapies.

Molecular Structure Elucidation

The structural foundation of this compound is a pregnane steroid core, systematically modified to confer its specific glucocorticoid properties.

Core Scaffold: The molecule is built upon a (8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3-one skeleton.[3][8][9]

Key Functional Groups:

-

Steroid Nucleus: A pregna-1,4-diene-3,20-dione structure, characteristic of many corticosteroids, featuring conjugated double bonds in the A-ring which are crucial for receptor binding.

-

Halogenation: A chlorine atom at the C9 position in the alpha (α) configuration enhances the anti-inflammatory potency.

-

Hydroxylation: Hydroxyl (-OH) groups are present at C11 (beta configuration) and C17 (alpha configuration). The C11-OH is vital for glucocorticoid activity.

-

Methylation: A beta (β) configured methyl group at C16 reduces mineralocorticoid side effects.

-

Esterification: The primary hydroxyl group at C21 is esterified with propionic acid, forming the 21-propionate ester. This modification influences the molecule's lipophilicity and metabolic pathway.

Chemical Identity:

-

IUPAC Name: [2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate.[3][4][8][9]

Caption: 2D Molecular Structure of this compound.

Stereochemistry: The Basis of Biological Specificity

The therapeutic activity of corticosteroids is intrinsically linked to their three-dimensional structure, which dictates the precise fit into the ligand-binding domain of the glucocorticoid receptor.[11] this compound is a chiral molecule with eight defined stereocenters, leading to a specific and rigid conformation.[12][13][14]

Defined Stereocenters: The absolute configuration of the chiral carbons is crucial for biological activity:

-

C8, C9, C10, C11, C13, C14, C16, C17

-

The specific spatial arrangement is designated as 8S, 9R, 10S, 11S, 13S, 14S, 16S, 17R .[3][8][9]

Key Conformational Features:

-

Trans-fused Rings: The B/C and C/D steroid rings are fused in a trans configuration, creating a relatively flat and rigid molecular plane.

-

β-Configuration: Groups pointing "up" or out of the plane (represented by solid wedges) are in the beta (β) position. In this molecule, the C11-hydroxyl, C13-methyl, and C16-methyl groups are in the β-configuration. This orientation is essential for proper receptor engagement.

-

α-Configuration: Groups pointing "down" or into the plane (represented by dashed wedges) are in the alpha (α) position. The C9-chloro and C14-hydrogen atoms are key α-substituents.

The specific stereochemistry of this compound directly impacts its binding affinity to the glucocorticoid receptor. Although it is less potent than its 17-monopropionate isomer, its defined 3D structure allows it to act as a weak agonist.[2] Any deviation in the stereochemistry at these centers would result in a diastereomer with a significantly different, likely inactive, pharmacological profile.

Caption: Relationship between stereocenters and biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference(s) |

| CAS Number | 69224-79-9 | [1][3][10] |

| Appearance | White Solid | [10] |

| Melting Point | 139-141°C | [6][10] |

| Solubility | Soluble in DMSO and Methanol | [6][10] |

| Storage Temp. | -20°C | [4][6][10] |

Analytical Characterization Protocols

Confirming the identity, purity, and stereochemical integrity of this compound requires a suite of advanced analytical techniques.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC is the workhorse method for assessing the purity of this compound and separating it from its parent drug (BDP), other related esters, and degradation products. The separation is based on the differential partitioning of analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Step-by-Step Methodology:

-

Standard and Sample Preparation: Accurately weigh and dissolve the reference standard and sample in a suitable diluent (e.g., Methanol or Acetonitrile/Water mixture) to a known concentration (e.g., 0.1 mg/mL).

-

Chromatographic Conditions:

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).

-